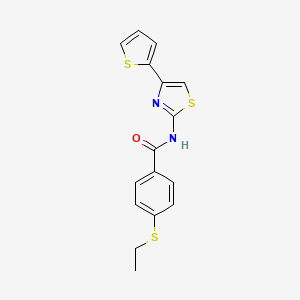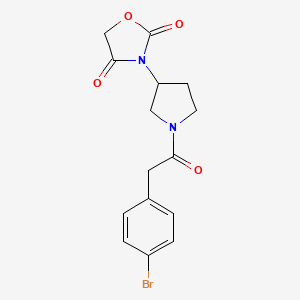![molecular formula C17H21FN2OS B2776327 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide CAS No. 933017-90-4](/img/structure/B2776327.png)
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide” is a complex organic molecule. It contains a fluorophenyl group, a thiazole ring, and a dimethylbutanamide moiety . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this portion of the molecule a site of high electron density and potentially reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenyl, thiazole, and dimethylbutanamide groups in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Herbicide Analysis and Environmental Impact
One study focuses on the analysis and detection of herbicides, including flufenacet (a molecule containing a fluorophenyl group similar to the inquired compound), in natural water. This research is crucial for understanding the environmental impact and persistence of these chemicals in aquatic ecosystems. The methodology developed allows for the detection of these compounds and their degradates, providing essential data for environmental monitoring and regulation (Zimmerman, Schneider, & Thurman, 2002).
Drug Development and Pharmacological Studies
Anti-Inflammatory and Anticancer Agents : A study on celecoxib derivatives, molecules structurally related to thiazole and fluorophenyl components, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research highlights the versatility of such compounds in developing new therapeutic agents (Küçükgüzel et al., 2013).
Antibacterial Activities : Novel thiazole compounds containing ether structures have been synthesized and tested for their antibacterial activities, showcasing the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Li-ga, 2015).
Anticancer Agents : The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents indicate the significant potential of fluorophenyl and thiazole derivatives in cancer treatment. These compounds exhibit promising anticancer activity, demonstrating the value of this chemical scaffold in oncological research (Osmaniye et al., 2018).
Material Science and Luminescence
- Luminophores : Fluorinated biphenyls, related to the chemical family of the inquired compound, have been developed into luminophores showing strong luminescence. This application is vital for material science, indicating the potential of such molecules in creating new materials for electronics, sensors, and lighting technologies (Ol’khovik et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c1-17(2,3)10-15(21)19-9-8-14-11-22-16(20-14)12-4-6-13(18)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNPBCMOLIUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)
![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)


![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)
![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2776258.png)


![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2776265.png)
![Tert-butyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B2776267.png)
